isoescin Ib

Catalog No.
S1551658
CAS No.
219944-46-4
M.F
C55H86O24
M. Wt
1131.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
isoescin Ib

CAS Number

219944-46-4

Product Name

isoescin Ib

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1

InChI Key

YOSIWGSGLDDTHJ-OXPBSUTMSA-N

SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O

Synonyms

(3beta,4beta,16alpha,21beta,22alpha)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl O-beta-D-glucopyranosyl-(1-2)-O-[beta-D-glucopyranosyl-(1-4)]-beta-D-glucopyranosiduronic acid

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O

Source and Chemical Properties:

Isoescin IB is a naturally occurring triterpene saponin found in the seeds of the horse chestnut tree (Aesculus hippocastanum L.) []. It is an isomer of escin IB, another major saponin in horse chestnut, and both share similar chemical structures [].

Pharmacological Properties:

Several studies have investigated the potential pharmacological properties of isoescin IB. Here's an overview of some key findings:

  • Anti-inflammatory and anti-edema effects

    Studies suggest that isoescin IB exhibits anti-inflammatory and anti-edema properties. It may achieve this by inhibiting the production of inflammatory mediators and improving lymphatic drainage [, ].

  • Venous insufficiency

    Isoescin IB, along with other escin components, is being explored for its potential benefits in managing chronic venous insufficiency (CVI). CVI is a condition characterized by poor blood flow in the veins, leading to symptoms like leg swelling, pain, and fatigue. Research suggests that isoescin IB may improve symptoms and quality of life in patients with CVI [].

Isoescin Ib is a triterpenoid saponin derived from the seeds of the horse chestnut tree, scientifically known as Aesculus hippocastanum. It is categorized under the escin family of compounds, which are known for their diverse biological activities. Isoescin Ib is structurally characterized by its unique acyl groups at specific carbon positions, specifically featuring an angeloyl group at C21 and an acetyl group at C28. This compound plays a significant role in traditional medicine and is recognized for its potential therapeutic properties, particularly in treating vascular disorders and inflammatory conditions .

  • Research suggests that escin, containing isoescin Ib, may have anti-inflammatory and vein-protective properties [, ].
  • However, the exact mechanism of action for these effects remains under investigation [, ].
  • Studies indicate that escin, containing isoescin Ib, can be toxic if ingested in high doses [].
  • It is important to note that safety information specific to isolated isoescin Ib is limited.

Limitations of Current Knowledge

  • In-depth scientific research on isolated isoescin Ib appears to be scarce.
  • Most studies focus on the properties and effects of the whole escin extract, which contains isoescin Ib along with other compounds.

Future Research Directions

  • Further research is needed to isolate and characterize isoescin Ib in detail.
  • Studies on its specific biological effects, potential therapeutic applications, and safety profile would be valuable.
Typical of saponins. These reactions include:

  • Hydrolysis: Isoescin Ib can be hydrolyzed to yield aglycone and sugar moieties, which can affect its bioactivity.
  • Acyl Migration: Heating aqueous solutions of isoescin Ib can lead to acyl migration, resulting in the formation of other isomeric forms such as escins .
  • Degradation: Under acidic or basic conditions, isoescin Ib may degrade, leading to the loss of its saponin structure and biological activity .

Isoescin Ib exhibits a range of biological activities:

  • Anti-inflammatory Effects: Studies have shown that isoescin Ib significantly inhibits vascular permeability and edema in various animal models, indicating its potential use in treating inflammatory diseases .
  • Antioxidant Properties: The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Vascular Protection: Isoescin Ib is known to improve microcirculation and has been used in formulations aimed at treating chronic venous insufficiency .

Isoescin Ib can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting isoescin Ib from horse chestnut seeds using organic solvents followed by purification techniques such as chromatography.
  • Chemical Synthesis: Synthetic approaches may involve the modification of simpler saponins through acylation reactions to introduce specific functional groups characteristic of isoescin Ib .
  • Biotransformation: Enzymatic methods can also be employed to convert other saponins into isoescin Ib, utilizing specific enzymes that facilitate acylation processes.

Isoescin Ib has various applications in both medicinal and commercial fields:

  • Pharmaceuticals: It is used in formulations aimed at treating venous disorders, hemorrhoids, and varicose veins due to its anti-inflammatory and vasoprotective properties.
  • Cosmetics: The compound's antioxidant properties make it a valuable ingredient in skincare products aimed at reducing inflammation and promoting skin health.
  • Nutraceuticals: Isoescin Ib is included in dietary supplements for its purported health benefits related to circulation and inflammation .

Research on isoescin Ib has highlighted its interactions with various biological systems:

  • Drug Interactions: Isoescin Ib may influence the pharmacokinetics of certain medications due to its effects on liver enzymes involved in drug metabolism.
  • Synergistic Effects: Studies have suggested that isoescin Ib may enhance the efficacy of other anti-inflammatory agents when used in combination therapies .
  • Bioavailability Issues: Despite its beneficial effects, isoescin Ib exhibits poor oral bioavailability (<2%), which poses challenges for effective therapeutic use. Strategies such as nanoparticle formulation are being explored to enhance its absorption .

Isoescin Ib shares structural similarities with several other saponins, particularly those derived from horse chestnut. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
Escin IaTigloyl group at C21Anti-inflammatory, vascular protective
Escin IIaXylopyranosyl moietySimilar anti-inflammatory effects
Isoescin IaTigloyl group at C21Comparable biological activities but with different potency
Escin IIbAngeloyl group at C21Exhibits similar effects but varies in structure

Uniqueness of Isoescin Ib

Isoescin Ib is distinguished by its specific angeloyl group at C21, which contributes to its enhanced anti-inflammatory activity compared to other escins. Its unique structural features allow it to interact differently within biological systems, making it a subject of interest for further pharmacological studies .

Molecular Architecture and Stereochemical Features

Isoescin Ib represents a complex pentacyclic triterpenoid saponin with the molecular formula C₅₅H₈₆O₂₄ and a molecular weight of 1131.26 g/mol [1] [2]. This compound belongs to the oleanane-type triterpene family and serves as one of the chief active ingredients in the escin saponin mixture derived from horse chestnut seeds [5] [6]. The molecular structure of isoescin Ib consists of two distinct components: a lipophilic pentacyclic triterpene aglycone derived from protoaescigenin and a hydrophilic trisaccharide moiety, conferring amphiphilic properties to the molecule [13] [27].

The stereochemical configuration of isoescin Ib follows the oleanane skeletal framework, characterized by five six-membered rings designated as A, B, C, D, and E rings [36]. The compound exhibits specific stereochemical orientations at critical carbon positions, including a β-configuration at C-3 (equatorial orientation), α-configuration at C-16 (axial orientation), β-configuration at C-21 (equatorial orientation), and α-configuration at C-22 (axial orientation) [4]. These stereochemical features are essential for determining the compound's biological activity and molecular interactions [11] [25].

Pentacyclic Triterpenoid Backbone Modifications

The pentacyclic triterpenoid backbone of isoescin Ib is based on the oleanane structure, which consists of six connected isoprene units arranged in a pentacyclic configuration [8] [9]. The oleanane framework provides structural rigidity and contributes to the molecule's amphiphilic character, with all five rings being six-membered structures [36]. The E ring contains two methyl groups attached to the same carbon atom, which is characteristic of oleanane-type triterpenoids [38].

A critical structural feature is the presence of a double bond between C-12 and C-13 (Δ¹²), which creates a planar region within the molecule that facilitates intermolecular interactions [4]. This unsaturation is maintained throughout the escin family and contributes to the molecule's biological properties [24]. The pentacyclic backbone undergoes specific modifications that distinguish isoescin Ib from other escin variants, particularly in the positioning and orientation of functional groups at various carbon positions [23] [27].

The protoaescigenin aglycone structure serves as the foundation for all escin variants, with the molecular formula C₃₀H₅₀O₆ and containing multiple hydroxyl groups at positions C-3, C-16, C-21, C-22, C-24, and C-28 [39] [41]. These hydroxyl groups serve as attachment points for acyl groups and the trisaccharide moiety, creating the complete isoescin Ib structure [24].

Glycosylation Patterns and Acyl Group Configurations

The glycosylation pattern of isoescin Ib involves a trisaccharide unit attached at the C-3 position of the aglycone through a β-glycosidic linkage [24]. The trisaccharide consists of two glucose molecules and one glucuronic acid unit arranged in a specific sequence with β(1→2) and β(1→4) glycosidic linkages [1] [13]. The complete trisaccharide structure is O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranosiduronic acid, providing the hydrophilic character essential for the compound's surface-active properties [4].

The glucuronic acid component contributes significantly to the molecule's solubility profile and biological activity [42]. All sugar units in the trisaccharide exhibit β-anomeric configurations, which affects the overall molecular stability and solubility characteristics [19] [21]. The β-configuration ensures that the hydroxyl groups at the anomeric centers are positioned equatorially, providing greater thermodynamic stability compared to α-anomers [20].

The acyl group configuration represents a distinguishing feature of isoescin Ib compared to its structural isomer escin Ib [23] [27]. Isoescin Ib contains an angeloyl group at the C-21 position and an acetyl group at the C-28 position [4] [13]. The angeloyl moiety is a (2Z)-2-methyl-1-oxo-2-buten-1-yl group that provides specific steric and electronic properties to the molecule [24]. This acyl group arrangement is critical for the compound's isomerization behavior and biological activity profile [22] [25].

Comparative Structural Analysis with Escin Ib and Other Isoforms

The structural relationship between isoescin Ib and escin Ib represents a fascinating example of positional isomerism within the escin family [5] [11]. Both compounds share identical molecular formulas (C₅₅H₈₆O₂₄) and molecular weights (1131.26 g/mol), yet differ in the positioning of their acyl groups [1] [28]. Escin Ib contains the acetyl group at the C-22 position, while isoescin Ib has this group at the C-28 position [13] [24].

The isomerization between escin Ib and isoescin Ib occurs readily both in vitro and in vivo, with the conversion being bidirectional but favoring the formation of isoescin Ib from escin Ib [11] [22]. This interconversion phenomenon has significant implications for pharmacokinetic studies and suggests that administration of one isomer results in exposure to both forms [25]. The conversion process involves acetyl migration through intramolecular rearrangements that can occur via six-membered transition states [23].

Compared to other escin isoforms, isoescin Ib demonstrates enhanced biological activity relative to escin Ia and isoescin Ia variants [5] [29]. The presence of the angeloyl group rather than the tigloyl group found in Ia variants contributes to differences in membrane permeability and biological efficacy [27]. Structural analysis reveals that compounds containing angeloyl moieties exhibit distinct physicochemical properties compared to those with tigloyl substitutions [29].

The physicochemical differences between isoescin Ib and escin Ib include subtle variations in boiling points (1148.1°C versus 1140.6°C) and flash points (314.2°C versus 311.8°C) [1] [28]. The LogP values also differ, with isoescin Ib showing a value of 2.17 compared to 1.88 for escin Ib, indicating slightly higher lipophilicity for the isoescin variant [15] [28].

Physicochemical Properties and Solubility Profiles

The physicochemical properties of isoescin Ib reflect its amphiphilic nature and complex molecular structure [1] [3]. The compound exists as a white powder with a density of 1.46 g/cm³ at room temperature [1]. The high boiling point of 1148.1 ± 65.0°C indicates strong intermolecular forces and thermal stability, while the flash point of 314.2 ± 27.8°C suggests moderate volatility under extreme conditions [1].

The predicted pKa value of 2.63 ± 0.70 reflects the acidic nature of the glucuronic acid component within the trisaccharide moiety [1]. This acidic character influences the compound's ionization behavior in aqueous solutions and affects its solubility profile across different pH ranges [14]. The exact mass of 1130.550903 Da provides precise identification capabilities for analytical applications [1].

Solubility characteristics of isoescin Ib demonstrate its amphiphilic nature through differential solubility in various solvents [1] [3] [16]. The compound exhibits slight solubility in water, which is attributed to the hydrophilic trisaccharide moiety [1]. However, it shows good solubility in dimethyl sulfoxide at concentrations up to 100 mg/mL (88.39 mM), making this solvent suitable for analytical and research applications [6]. Methanol represents another suitable solvent for isoescin Ib dissolution, while ethanol shows limited effectiveness [3] [16].

The storage requirements specify maintenance at -20°C under light-protected conditions to preserve chemical stability [1] [3]. This low-temperature storage prevents degradation and maintains the integrity of both the aglycone and sugar components. The compound demonstrates stability when stored properly, with shelf life extending up to two years under appropriate conditions [3].

PropertyValueReference
Molecular FormulaC₅₅H₈₆O₂₄ [1] [2]
Molecular Weight (g/mol)1131.26 [1] [2]
CAS Number219944-46-4 [1] [2]
Physical FormWhite Powder [1] [3]
Density (g/cm³)1.46 [1]
Boiling Point (°C)1148.1 ± 65.0 [1]
Flash Point (°C)314.2 ± 27.8 [1]
pKa (predicted)2.63 ± 0.70 [1]
LogP2.17 [15]
Water SolubilitySlightly soluble [1]
DMSO Solubility (mg/mL)100 [6]
Methanol SolubilitySoluble [3]
Storage Temperature (°C)-20 [1] [3]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.1

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

13

Exact Mass

1130.55090361 g/mol

Monoisotopic Mass

1130.55090361 g/mol

Heavy Atom Count

79

Appearance

Powder

UNII

63505RAS3F

Wikipedia

Isoescin ib

Dates

Modify: 2023-08-15

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